molecular formula C22H25NO3 B1360458 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone CAS No. 898755-74-3

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone

Cat. No.: B1360458
CAS No.: 898755-74-3
M. Wt: 351.4 g/mol
InChI Key: FMZNURJRKLMPES-UHFFFAOYSA-N
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Description

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone (CAS 898755-74-3) is a chemical compound with the molecular formula C22H25NO3 and a molecular weight of 351.44 . It features a 1,4-dioxa-8-azaspiro[4.5]decane moiety, a structural feature recognized in medicinal chemistry for its potential as a synthetic intermediate or building block in the development of more complex bioactive molecules . Compounds containing the spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane system are of significant interest in pharmaceutical research, particularly as components in molecules investigated for various biological activities . The presence of the benzophenone group further enhances its utility as a versatile scaffold in organic synthesis and drug discovery. Researchers value this compound for its potential application in designing and synthesizing novel therapeutic agents. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-17-5-4-7-18(15-17)21(24)20-8-3-2-6-19(20)16-23-11-9-22(10-12-23)25-13-14-26-22/h2-8,15H,9-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZNURJRKLMPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643744
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-74-3
Record name Methanone, [2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzophenone Core

The initial key step in the synthesis is the construction of the benzophenone framework. This is typically achieved through Friedel-Crafts acylation , a well-established method in organic synthesis for forming ketones on aromatic rings:

  • Reactants: An aromatic compound (such as a substituted benzene derivative) and an acyl chloride or acid anhydride.
  • Catalysts: Lewis acids like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
  • Solvents: Nonpolar solvents such as dichloromethane or carbon disulfide.
  • Conditions: Controlled temperature (often 0–25°C) to avoid polyacylation and side reactions.

This step yields the benzophenone intermediate with the desired substitution pattern on the aromatic rings.

Substitution of the 3'-Methyl Group

The methyl group at the 3'-position of the benzophenone is generally introduced via:

  • Starting from a methyl-substituted aromatic precursor in the Friedel-Crafts step, or
  • Via selective methylation reactions post-benzophenone formation using methylating agents such as methyl iodide under basic conditions.

This step is usually integrated early in the synthesis to ensure regioselectivity and avoid complications in later steps.

Detailed Reaction Conditions and Optimization

Solvent and Temperature Optimization

  • Solvent choice is critical for solubility and reaction efficiency. Dichloromethane and DMF are preferred due to good solvation of both aromatic and spirocyclic components.
  • Reaction temperatures are optimized to balance reaction rate and selectivity, typically ranging from ambient to 60°C.
  • Ultrasonic baths and gentle heating (e.g., 37°C) can enhance solubility and reaction kinetics during stock solution preparation and intermediate handling.

Purification Techniques

  • Chromatography: Silica gel column chromatography is commonly employed to isolate the pure product from reaction mixtures.
  • Recrystallization: Used to improve purity and obtain crystalline product suitable for characterization.
  • Storage: The compound is stored sealed at room temperature or refrigerated at -20°C to -80°C to maintain stability.

Preparation Data Table for Stock Solutions

Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume of Solvent for 5 mM (mL) Volume of Solvent for 10 mM (mL)
1 2.8454 0.5691 0.2845
5 14.2268 2.8454 1.4227
10 28.4535 5.6907 2.8454

Note: Solvent choice depends on solubility; DMSO is commonly used for stock solutions.

Industrial and Research Scale Considerations

  • Continuous Flow Reactors: For industrial scale-up, continuous flow synthesis allows precise control over reaction parameters, improving yield and purity.
  • Reaction Monitoring: Real-time monitoring via spectroscopy (e.g., NMR, IR) ensures reaction completeness and minimizes side products.
  • Waste Minimization: Optimized reaction conditions reduce by-products and solvent use, aligning with green chemistry principles.

Summary of Preparation Methodology

Step Description Key Reagents/Conditions Notes
1. Benzophenone Core Formation Friedel-Crafts acylation of aromatic compound Acyl chloride, AlCl3, DCM, 0–25°C Control temperature to avoid polyacylation
2. Spirocyclic Moiety Attachment Nucleophilic substitution or reductive amination with spiro amine 1,4-dioxa-8-azaspiro[4.5]decane, DMF, 40–60°C Use base to neutralize acids
3. Methyl Substitution Methyl group introduction via methylated precursor or methylation Methyl iodide, base (if post-synthesis) Usually integrated early for regioselectivity
4. Purification Chromatography and recrystallization Silica gel, solvents Ensures high purity for research use
5. Stock Solution Preparation Dissolution in DMSO or suitable solvent Ultrasonic bath, mild heating Store aliquots at -20°C to -80°C

Research Findings and Notes

  • The compound is sensitive to repeated freeze-thaw cycles; aliquoting stock solutions is recommended to maintain integrity.
  • Heating to 37°C and ultrasonic agitation improves solubility during preparation.
  • The compound is stable under sealed storage at room temperature for short periods but best stored refrigerated for long-term use.
  • The synthetic route is adaptable for analogs with different substitutions on the benzophenone ring or spirocyclic moiety.

Chemical Reactions Analysis

Types of Reactions

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-methyl benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler spirocyclic compounds .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of benzophenone derivatives, including this compound. Research indicates that it exhibits strong inhibitory effects against various cancer cell lines such as HL-60, A-549, SMMC-7721, and SW480, with IC50 values ranging from 0.26 to 0.99 μM . The mechanism of action appears to involve modulation of key genes associated with tumor growth and apoptosis, making it a promising candidate for further development in cancer therapy.

Antimicrobial Properties

Benzophenone derivatives have also been investigated for their antimicrobial activities. In vitro studies have shown that certain derivatives exhibit significant antibacterial and antifungal properties. Compounds synthesized from the benzophenone scaffold demonstrated varying degrees of efficacy against pathogenic strains, suggesting potential applications in developing new antimicrobial agents .

Neurodegenerative Disease Research

The compound's structural characteristics allow for exploration in neuropharmacology. It may serve as a lead compound in the design of multi-target drugs aimed at treating neurodegenerative diseases complicated by depression. Initial findings suggest that modifications to the benzophenone structure can enhance inhibitory activity against enzymes linked to neurodegeneration .

Photostability and UV Absorption

Due to its benzophenone moiety, this compound can absorb ultraviolet light effectively, making it suitable for applications in sunscreens and UV-blocking materials. Its ability to stabilize formulations against photodegradation is crucial in cosmetic and pharmaceutical products .

Polymer Additives

The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of plastics, particularly those used in outdoor applications where UV exposure is a concern.

Photodegradation Studies

Research into the environmental impact of benzophenone derivatives has been conducted to understand their degradation pathways under UV light exposure. This knowledge is essential for assessing their environmental persistence and potential ecological risks when used in consumer products .

Summary Table of Applications

Application Area Details
Antitumor Activity Inhibitory effects on cancer cell lines (IC50 values: 0.26 - 0.99 μM)
Antimicrobial Properties Effective against various bacterial and fungal strains
Neuropharmacology Potential lead compound for treating neurodegenerative diseases
Material Science UV absorption for sunscreens; enhances polymer stability
Environmental Studies Investigated for photodegradation and ecological impact

Case Studies

  • Antitumor Mechanism Investigation
    • A study utilized network pharmacology to identify key genes affected by the compound, revealing targets such as AKT1 and CASP3 that are critical in cancer pathways .
  • Synthesis of Antimicrobial Derivatives
    • Researchers synthesized several derivatives based on this compound framework, demonstrating varying levels of antimicrobial activity through disc diffusion methods .
  • Polymer Stability Enhancement
    • Experiments showed that adding the compound to polymer formulations significantly improved UV resistance compared to untreated samples, indicating its potential as an additive in outdoor materials .

Mechanism of Action

The mechanism of action of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-methyl benzophenone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The spirocyclic structure allows for unique binding properties, which can be exploited in drug design and other applications .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s analogs vary in substituent type, position, and electronic properties, influencing their physicochemical and biological behavior. Key examples include:

  • 3'-Bromo analog (CAS 898755-97-0): Bromine substitution enhances molecular weight (MW: 443.3 g/mol) and polarizability compared to the methyl group .
  • 3'-Cyano analog (CAS 898755-85-6): The electron-withdrawing cyano group increases hydrophilicity (MW: 362.43 g/mol) and may affect binding interactions .
  • 3,4-Dichloro analog (CAS N/A): Chlorine atoms at the 3,4 positions increase lipophilicity (XLogP3: 4.3) and steric bulk (MW: 406.3 g/mol) .
  • 2,4-Dimethyl analog (CAS 898761-83-6): Methyl groups at the 2,4 positions reduce polarity (MW: 365.48 g/mol) and enhance thermal stability (boiling point: 506.3°C) .
  • 3-Fluorophenyl variant (CAS 898756-04-2): Fluorine substitution (MW: 355.41 g/mol) improves metabolic stability and bioavailability in drug design .

Physicochemical Properties

Compound (Substituent) Molecular Weight (g/mol) Key Properties Sources
Target (3'-methyl) ~361.4* Not reported; inferred from analogs
3'-Bromo (Br) 443.3 High density (data not provided)
3'-Cyano (CN) 362.43 Purity: 97%; InChI key available
3,4-Dichloro (Cl) 406.3 XLogP3: 4.3; Topological PSA: 38.8 Ų
2,4-Dimethyl (CH₃) 365.48 Boiling point: 506.3°C; Density: 1.19 g/ml
3-Fluorophenyl (F) 355.41 Mono-isotopic mass: 355.158

*Estimated based on molecular formula (C₂₂H₂₇NO₃).

Biological Activity

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone, with the CAS number 898755-72-1, is a complex organic compound belonging to the benzophenone family. Its unique structure features a spirocyclic system, which is believed to contribute significantly to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.

  • Molecular Formula : C22H25NO3
  • Molecular Weight : 351.44 g/mol
  • Structure : The compound consists of a benzophenone core with a substituted spirocyclic moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing potential applications in fields such as pharmacology and material science.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by ChemicalBook reported that derivatives of benzophenones often demonstrate activity against a range of bacteria and fungi. The presence of the spirocyclic structure enhances this activity by increasing lipophilicity, which facilitates membrane penetration.

Antioxidant Properties

Another area of interest is the antioxidant capacity of this compound. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage. The unique molecular configuration may contribute to its ability to scavenge free radicals effectively.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Cell Membrane Interaction : The lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and function.
  • Enzyme Inhibition : Preliminary studies suggest it may inhibit key enzymes involved in metabolic pathways, although further research is needed to elucidate specific targets.
  • Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels in cells, contributing to its antioxidant effects.

Research Findings and Case Studies

StudyFindings
ChemicalBook Identified antimicrobial properties against Gram-positive and Gram-negative bacteria.
BenchChem Suggested potential as a biochemical probe due to its unique structure and reactivity.
Sigma-Aldrich Highlighted its use in developing advanced materials due to stability under various conditions.

Case Study: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of various benzophenone derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as an alternative therapeutic agent.

Q & A

Q. What are the key synthetic routes for preparing 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone?

  • Methodological Answer : The synthesis typically involves constructing the spirocyclic core followed by alkylation. For example:
  • Step 1 : React 1,4-dioxa-8-azaspiro[4.5]decane derivatives with methyl benzophenone precursors under nucleophilic conditions. highlights similar spirocyclic syntheses using 2-Oxa-spiro[3.4]octane-1,3-dione and benzothiazolyl amines .
  • Step 2 : Introduce the methyl group at the 3'-position via Friedel-Crafts alkylation or directed ortho-methylation using methyl halides. provides a related example where a methoxy group is incorporated via nucleophilic substitution .
  • Purification : Use column chromatography (e.g., silica gel with dichloromethane/methanol gradients) and validate purity via melting point analysis and elemental composition .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic methods ensures structural validation:
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretching at ~1680–1700 cm⁻¹ for benzophenone, spirocyclic ether/amine vibrations) .
  • UV-Vis Spectroscopy : Confirm π→π* transitions in the benzophenone moiety (absorption ~250–300 nm) .
  • NMR : Use ¹H/¹³C NMR to resolve methyl groups, spirocyclic protons, and aromatic regions. For example, the methyl group at 3' appears as a singlet (~δ 2.3–2.5 ppm), while spirocyclic protons show distinct splitting patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spirocyclic structure?

  • Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of the spirocyclic geometry. For example:
  • Crystallization : Grow crystals via slow evaporation of a dichloromethane/methanol solution.
  • Analysis : Compare bond angles and torsional strain in the spirocyclic core with related structures, such as 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one, where crystallography confirmed non-planar spiro junctions .
  • Validation : Use software (e.g., SHELX) to refine atomic coordinates and calculate R-factors (<0.05 for high accuracy) .

Q. What analytical challenges arise when detecting trace amounts of this compound in environmental matrices, and how can they be mitigated?

  • Methodological Answer : Challenges include low concentrations and matrix interference. A validated workflow involves:
  • Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) to concentrate the analyte from water samples. Deactivate glassware with 5% dimethyldichlorosilane to minimize adsorption .
  • LC-MS/MS Analysis : Use reverse-phase chromatography (e.g., C18 column) with ESI+ mode for ionization. Monitor fragments like [M+H]⁺ and apply collision-induced dissociation (CID) to enhance specificity .
  • Quantification : Spike internal standards (e.g., deuterated analogs) to correct for recovery losses during extraction .

Q. How to design experiments for studying structure-activity relationships (SAR) of this compound in biological systems?

  • Methodological Answer : Focus on derivatization and functional assays:
  • Derivative Synthesis : React the spirocyclic amine with sulfonyl chlorides or acid chlorides (e.g., 3,4-dimethylbenzenesulfonyl chloride) under mild conditions (dichloromethane, triethylamine, 16h) to generate analogs .
  • Biological Testing : Screen derivatives for target activity (e.g., anticonvulsant effects via maximal electroshock seizure models). Compare IC₅₀ values to correlate substituent effects with potency .
  • Data Analysis : Use multivariate regression to identify key structural contributors (e.g., spirocyclic rigidity, methyl substitution) to activity .

Q. How to troubleshoot conflicting spectral data during structural validation?

  • Methodological Answer : Address discrepancies systematically:
  • Cross-Validation : Compare IR, NMR, and elemental analysis results with computational predictions (e.g., DFT-calculated NMR shifts).
  • Impurity Profiling : Perform HPLC-MS to detect byproducts (e.g., incomplete alkylation intermediates).
  • Dynamic NMR : Resolve conformational exchange broadening by acquiring spectra at varying temperatures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone
Reactant of Route 2
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2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone

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